Cas no 302574-36-3 ((2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide)

(2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide is a brominated and methoxylated α,β-unsaturated amide derivative with potential applications in organic synthesis and medicinal chemistry. Its key structural features include a conjugated enamide moiety and a benzyl-substituted amide group, which enhance its reactivity in Michael additions and other nucleophilic reactions. The presence of a bromine atom at the 3-position and a methoxy group at the 4-position of the phenyl ring offers opportunities for further functionalization via cross-coupling or substitution reactions. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, given its ability to serve as a scaffold for pharmacophore development. High purity and well-defined stereochemistry ensure reproducibility in research applications.
(2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide structure
302574-36-3 structure
Product Name:(2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
CAS No:302574-36-3
MF:C17H16BrNO2
MW:346.218443870544
CID:5435371
PubChem ID:718522
Update Time:2025-05-21

(2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
    • (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)acrylamide
    • VU0508973-1
    • SR-01000224098
    • SR-01000224098-1
    • 302574-36-3
    • STK963848
    • (E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide
    • AKOS002271182
    • F3095-2382
    • 3-(3-Bromo-4-methoxyphenyl)-N-(phenylmethyl)-2-propenamide
    • Inchi: 1S/C17H16BrNO2/c1-21-16-9-7-13(11-15(16)18)8-10-17(20)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,20)
    • InChI Key: GTYWJXAZHKHGSO-UHFFFAOYSA-N
    • SMILES: C(NCC1=CC=CC=C1)(=O)C=CC1=CC=C(OC)C(Br)=C1

Computed Properties

  • Exact Mass: 345.03644g/mol
  • Monoisotopic Mass: 345.03644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 353
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.364±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 551.2±50.0 °C(Predicted)
  • pka: 15.01±0.46(Predicted)

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Additional information on (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

(2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide: A Comprehensive Overview

The compound (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide with CAS No. 302574-36-3 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzene ring with a bromine substituent and a methoxy group, along with an amide functional group. The (E)-configuration of the double bond in the propenamide moiety adds to its structural complexity and functional diversity.

Recent studies have highlighted the potential of (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide in various applications. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds. The presence of the bromine atom and methoxy group on the aromatic ring makes it an ideal candidate for further functionalization, enabling the creation of derivatives with enhanced pharmacological properties. These derivatives have shown promise in anti-inflammatory, antioxidant, and anticancer activities, making them valuable leads for drug discovery.

In addition to its biological applications, this compound has also been investigated for its electronic properties. The conjugated system formed by the double bond and the aromatic ring contributes to its ability to absorb light in the visible spectrum. This property has led to its consideration in the development of organic semiconductors and optoelectronic devices. Recent advancements in materials science have demonstrated that derivatives of this compound can exhibit improved charge transport properties, making them suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

The synthesis of (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic methods. The key steps include the preparation of intermediates with precise stereochemistry and regioselectivity, followed by coupling reactions to assemble the final product. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is accessible for further studies.

One of the most intriguing aspects of this compound is its ability to undergo various transformations under different reaction conditions. For example, it can participate in nucleophilic substitutions due to the presence of the bromine atom on the aromatic ring. This reactivity has been exploited to create libraries of compounds with diverse substituents, enabling high-throughput screening for bioactivity. Furthermore, the amide group can be modified to introduce additional functionalities, such as hydrophilic or hydrophobic moieties, tailoring the compound's properties for specific applications.

From a structural standpoint, (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide exhibits a balance between rigidity and flexibility. The benzene ring provides rigidity, while the propenamide moiety introduces some degree of flexibility due to the double bond. This balance is crucial for many applications, as it allows the molecule to adopt conformations that are favorable for interactions with biological targets or electronic devices.

Recent advancements in computational chemistry have also shed light on the electronic structure of this compound. Quantum mechanical calculations have revealed that the distribution of electron density within the molecule is influenced by both the aromatic ring and the amide group. These insights have been instrumental in predicting how modifications to the molecule's structure could affect its reactivity and functionality.

In summary, (2E)-N-benzyl-3-(3-bromo-4-methoxyphenyl)prop-2-enamide (CAS No. 302574-36-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop new materials or drugs. As ongoing studies continue to uncover its full potential, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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